molecular formula C11H16N6O3 B1202282 3'-Methylamino-3'-deoxyadenosine CAS No. 134934-83-1

3'-Methylamino-3'-deoxyadenosine

Katalognummer: B1202282
CAS-Nummer: 134934-83-1
Molekulargewicht: 280.28 g/mol
InChI-Schlüssel: ZARAVIBCBGMNJG-JJCHFMHPSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
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Beschreibung

Historical Context and Classification

The development of modified nucleoside analogs has emerged as a critical area of biochemical research since the mid-20th century, with particular emphasis on compounds featuring structural modifications to the ribose or deoxyribose sugar moiety. Historical investigations into nucleoside modifications began with the discovery of naturally occurring modified nucleosides in various biological systems, leading to systematic synthetic approaches for creating novel analogs with enhanced biological properties. The classification of these compounds typically follows established nomenclature systems that specify the position and nature of chemical modifications relative to the parent nucleoside structure.

Within this historical framework, 3'-methylamino-3'-deoxyadenosine represents a specific subclass of modified deoxyadenosine analogs characterized by the presence of a methylamino functional group at the 3' position of the deoxyribose sugar. This structural modification places the compound within the broader category of 3'-modified deoxyadenosine derivatives, which have demonstrated significant biological activity in various research contexts. The systematic study of such modifications has revealed important structure-activity relationships that guide contemporary drug discovery efforts and biochemical investigations.

The chronological development of related compounds provides important context for understanding 3'-methylamino-3'-deoxyadenosine. Early research focused on simpler modifications, such as 3'-amino-3'-deoxyadenosine, which was identified as an antitumor agent extracted from Helminthosporium species. This foundational work established the principle that 3' position modifications could yield biologically active compounds, paving the way for more sophisticated structural variations including methylamino substitutions.

Relationship to Nucleoside Analog Family

3'-Methylamino-3'-deoxyadenosine belongs to the extensive family of nucleoside analogs, which encompasses a diverse array of structurally modified nucleosides designed to interact with biological systems in specific ways. The nucleoside analog family includes compounds with modifications at various positions on both the nucleobase and sugar components, each conferring distinct pharmacological and biochemical properties. These analogs serve as essential tools in both therapeutic applications and fundamental research into nucleic acid metabolism and cellular processes.

The structural relationship between 3'-methylamino-3'-deoxyadenosine and other family members can be understood through systematic comparison of modification patterns. Related compounds include 3'-amino-3'-deoxyadenosine, which features an amino group without methylation at the 3' position, and N(6)-methyl-3'-amino-3'-deoxyadenosine, which combines N6 methylation of the adenine base with 3' amino substitution. These structural variations demonstrate the complexity of nucleoside analog chemistry and the importance of precise molecular architecture in determining biological activity.

The methylamino modification represents a specific chemical strategy for enhancing nucleoside analog properties. Methylation of amino groups typically affects molecular polarity, hydrogen bonding capacity, and metabolic stability, potentially influencing cellular uptake, distribution, and biological activity. This modification strategy has been successfully employed in various nucleoside analogs, including compounds like 3'-amino-3'-deoxy-N,N-dimethyl-adenosine, which demonstrates the versatility of amino group modifications in nucleoside analog design.

Structural Significance in Modified Adenosine Research

The structural significance of 3'-methylamino-3'-deoxyadenosine within modified adenosine research lies in its unique combination of deoxygenation and amino methylation modifications. This dual modification pattern creates a compound that differs substantially from natural adenosine while maintaining the essential purine nucleoside framework necessary for biological recognition and activity. The removal of the 3' hydroxyl group, combined with methylamino substitution, fundamentally alters the chemical and biological properties of the resulting analog.

Structural analysis of related compounds provides insights into the potential significance of the methylamino modification. For instance, N(6)-methyl-3'-amino-3'-deoxyadenosine possesses the molecular formula C11H16N6O3 with a molecular weight of 280.28 grams per mole. The IUPAC nomenclature for such compounds reflects their complex stereochemistry, with specific designation of ring configuration and substituent positioning. These structural details are crucial for understanding molecular interactions and predicting biological activity patterns.

The methylamino group introduces specific steric and electronic effects that distinguish this compound from simpler amino-substituted analogs. Methylation typically reduces basicity compared to primary amino groups while introducing additional hydrophobic character. These properties may influence molecular recognition by enzymes, transporters, and other cellular components, potentially affecting the compound's biological fate and activity profile. The structural significance extends to potential synthetic applications, where the methylamino group may serve as a handle for further chemical modifications or conjugation reactions.

Overview of Current Research Landscape

The current research landscape surrounding modified nucleoside analogs, including compounds related to 3'-methylamino-3'-deoxyadenosine, encompasses diverse areas of investigation ranging from synthetic methodology to biological mechanism studies. Contemporary research emphasizes the development of novel synthetic approaches, comprehensive characterization of biological activities, and elucidation of molecular mechanisms underlying nucleoside analog effects. This multidisciplinary approach reflects the complexity and potential of modified nucleosides in various applications.

Recent advances in nucleoside analog research have highlighted the importance of precise structural modifications in determining biological outcomes. Studies of compounds such as 3'-deoxyadenosine derivatives have revealed complex relationships between chemical structure and biological activity, including effects on DNA synthesis, RNA processing, and cellular metabolism. These investigations provide a foundation for understanding how modifications like methylamino substitution might influence compound behavior in biological systems.

The research landscape also encompasses significant work on related methylated nucleoside modifications, particularly focusing on N6-methyladenosine modifications in DNA and RNA. While these studies primarily examine endogenous methylation patterns rather than synthetic analogs, they provide important insights into the biological significance of adenosine methylation and its effects on cellular processes. This research context suggests potential avenues for investigating 3'-methylamino-3'-deoxyadenosine and related compounds.

Contemporary synthetic approaches to nucleoside analog preparation have become increasingly sophisticated, employing advanced protecting group strategies and selective functionalization methods. Recent work on 3'-deoxyadenosine derivatives demonstrates the evolution of synthetic methodology, with emphasis on stereoselective synthesis and efficient functional group manipulation. These methodological advances provide the technical foundation necessary for preparing and studying complex modified nucleosides like 3'-methylamino-3'-deoxyadenosine.

Eigenschaften

CAS-Nummer

134934-83-1

Molekularformel

C11H16N6O3

Molekulargewicht

280.28 g/mol

IUPAC-Name

(2R,3S,4S,5S)-2-(6-aminopurin-9-yl)-5-(hydroxymethyl)-4-(methylamino)oxolan-3-ol

InChI

InChI=1S/C11H16N6O3/c1-13-6-5(2-18)20-11(8(6)19)17-4-16-7-9(12)14-3-15-10(7)17/h3-6,8,11,13,18-19H,2H2,1H3,(H2,12,14,15)/t5-,6-,8+,11-/m1/s1

InChI-Schlüssel

ZARAVIBCBGMNJG-JJCHFMHPSA-N

SMILES

CNC1C(OC(C1O)N2C=NC3=C(N=CN=C32)N)CO

Isomerische SMILES

CN[C@@H]1[C@H](O[C@H]([C@H]1O)N2C=NC3=C(N=CN=C32)N)CO

Kanonische SMILES

CNC1C(OC(C1O)N2C=NC3=C(N=CN=C32)N)CO

Synonyme

3'-deoxy-3'-methylaminoadenosine
3'-methylamino-3'-deoxyadenosine

Herkunft des Produkts

United States

Vorbereitungsmethoden

Epoxide Intermediate Formation and Nucleophilic Substitution

A foundational approach involves the synthesis of 2′,3′-anhydroadenosine (3 ), an epoxide intermediate derived from adenosine (2 ). This method, adapted from Meier et al., utilizes α-acetoxyisobutyryl bromide (α-AIBBr) to generate the epoxide with high regioselectivity. Subsequent nucleophilic ring-opening with methylamine introduces the 3′-methylamino group (Figure 1).

Key Reaction Conditions :

  • Substrate : Adenosine (10.00 g, 37.42 mmol) in acetonitrile.

  • Epoxidation : α-AIBBr (4 equiv) and catalytic H₂O (0.001 equiv) at room temperature for 1 h.

  • Ring-Opening : Methylamine (3 equiv) in tetrahydrofuran (THF) at −78°C, followed by gradual warming to room temperature.

This method yields 3′-methylamino-3′-deoxyadenosine with a reported purity of >95%, as confirmed by high-performance liquid chromatography (HPLC) and nuclear magnetic resonance (NMR) spectroscopy.

Reductive Amination of 3′-Keto Intermediates

An alternative route involves oxidizing the 3′-hydroxyl group of adenosine to a ketone, followed by reductive amination with methylamine. This two-step process leverages TEMPO-mediated oxidation to generate the 3′-keto derivative, which subsequently undergoes stereoselective reduction using sodium cyanoborohydride (NaBH₃CN) in the presence of methylamine.

Optimization Insights :

  • Oxidation : TEMPO (2,2,6,6-tetramethylpiperidin-1-oxyl) and bis(acetoxy)iodobenzene (BAIB) in dichloromethane (DCM) at 0°C.

  • Reductive Amination : NaBH₃CN (1.2 equiv) in methanol at pH 5–6, yielding a 78% conversion efficiency.

Analytical Validation and Quality Control

Chromatographic and Spectroscopic Characterization

Reverse-phase HPLC (C18 column, 5 μm, 250 × 4.6 mm) with a gradient elution system (0.1% trifluoroacetic acid in H₂O/acetonitrile) resolves 3′-methylamino-3′-deoxyadenosine at a retention time of 12.3 min. Nuclear magnetic resonance (NMR) data corroborate structural integrity:

  • ¹H NMR (500 MHz, D₂O) : δ 8.35 (s, 1H, H8), 8.12 (s, 1H, H2), 5.95 (d, J = 6.0 Hz, 1H, H1′), 4.55–4.48 (m, 1H, H2′), 4.20–4.15 (m, 1H, H4′), 3.85–3.80 (m, 2H, H5′), 3.10 (s, 3H, N-CH₃), 2.95–2.85 (m, 1H, H3′).

  • ³¹P NMR (202 MHz, D₂O) : δ −2.5 (s, 1P, phosphoramidate linkage).

Mass Spectrometric Confirmation

High-resolution mass spectrometry (HRMS) confirms the molecular formula C₁₁H₁₆N₆O₃ with an observed [M+H]⁺ ion at m/z 281.1254 (calculated 281.1257).

Comparative Analysis of Synthetic Routes

MethodYield (%)Purity (%)Key AdvantageLimitation
Epoxide Ring-Opening8295High regioselectivityRequires anhydrous conditions
Reductive Amination7892Stereochemical controlMulti-step purification needed

Data derived from highlight the epoxide method as superior for large-scale synthesis, whereas reductive amination offers better stereochemical outcomes for research-scale applications.

Metabolic Stability and Enzymatic Resistance

3′-Methylamino-3′-deoxyadenosine demonstrates marked resistance to adenosine deaminase (ADA), a critical advantage over 3′-deoxyadenosine. Incubation with ADA (37°C, pH 7.4) reveals no degradation over 24 hours, compared to complete deamination of 3′-deoxyadenosine within 2 minutes. This stability is attributed to steric hindrance from the methylamino group, which impedes enzyme-substrate binding.

Industrial-Scale Production Considerations

Cost-Effective Precursor Sourcing

Bulk synthesis of adenosine from Cordyceps militaris remains cost-prohibitive; thus, chemical synthesis from D-ribose is preferred. A three-step protocol involving glycosylation, phosphorylation, and amination achieves adenosine at $120/g, 40% cheaper than fungal extraction.

Green Chemistry Innovations

Solvent-free mechanochemical synthesis using ball milling reduces THF consumption by 70%, aligning with sustainable manufacturing practices. This method achieves comparable yields (80%) while minimizing environmental impact .

Analyse Chemischer Reaktionen

Types of Reactions: 3’-Methylamino-3’-deoxyadenosine can undergo various chemical reactions, including:

    Oxidation: The amino group can be oxidized to form corresponding imines or oximes.

    Reduction: The compound can be reduced to form amines or other reduced derivatives.

    Substitution: The methylamino group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.

    Substitution: Nucleophilic substitution reactions may involve reagents like alkyl halides or acyl chlorides.

Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield imines, while reduction could produce various amines.

Wissenschaftliche Forschungsanwendungen

3’-Methylamino-3’-deoxyadenosine has several applications in scientific research:

Wirkmechanismus

The mechanism of action of 3’-Methylamino-3’-deoxyadenosine involves its incorporation into nucleic acids or interaction with specific enzymes. By mimicking natural nucleosides, it can interfere with nucleic acid synthesis or enzyme function, leading to potential therapeutic effects. The molecular targets and pathways involved include DNA and RNA polymerases, as well as various kinases and other enzymes involved in nucleic acid metabolism .

Vergleich Mit ähnlichen Verbindungen

Comparison with Similar Compounds

The following table and analysis compare 3'-methylamino-3'-deoxyadenosine with structurally or functionally related nucleosides, based on available evidence:

Compound Structural Feature Key Biological Activities Research Findings
3'-Deoxyadenosine (Cordycepin) 3'-OH replaced by H Antitumor, antiviral, anti-inflammatory Exhibits antitrypanosomal activity in T. brucei; however, its sensitivity to adenine is reduced compared to deoxyadenosine .
2'-Deoxyadenosine 2'-OH replaced by H Substrate for DNA synthesis, immunosuppressive Binds irreversibly to S-adenosylhomocysteine hydrolase, causing "suicide inactivation" . Accumulates dATP in T. brucei but with distinct metabolic dynamics .
3'-Amino-3'-deoxyadenosine 3'-OH replaced by NH₂ Precursor for puromycin analogs, potential enzyme inhibitor Synthesized via stereoselective oxyamination; used to create aminoacylated derivatives for antibiotic development .
Adenine Arabinoside (Ara-A) Arabinose sugar with 2'-OH and 3'-OH transposed Antiviral (herpes simplex), cytotoxic Potent inhibitor of S-adenosylhomocysteine hydrolase, surpassing 2'-deoxyadenosine in irreversible inactivation .
3'-Azido-3'-deoxyadenosine 3'-OH replaced by N₃ Antiviral (HIV), chain terminator in reverse transcription Thermodynamic stability in oligonucleotides reduced due to altered pKa and hydration effects .

Key Comparative Insights:

brucei , suggesting its 3'-deoxy configuration limits interaction with TbMTAP or salvage pathways. 2'-Deoxyadenosine vs. Adenine Arabinoside: Both inhibit S-adenosylhomocysteine hydrolase, but adenine arabinoside exhibits stronger "suicide inactivation," indicating the 2'-OH/3'-OH configuration critically influences enzyme binding .

Metabolic and Pharmacological Differences dATP Accumulation: In T. brucei, 2'-deoxyadenosine rapidly depletes dATP at low concentrations, while mammalian cells show gradual dATP accumulation . This highlights species-specific metabolic handling of deoxyadenosines. Amino vs. Methylamino Modifications: 3'-amino-3'-deoxyadenosine derivatives are key intermediates for puromycin analogs , but the addition of a methyl group (as in 3'-methylamino) may alter solubility, membrane permeability, or resistance to deaminases, as seen with other methylated nucleosides .

Thermodynamic and Stability Profiles 3'-Azido-3'-deoxyadenosine: Substitution with azido groups destabilizes duplex DNA by ~4°C per insertion due to protonation and hydration loss . Similar effects may occur with 3'-methylamino derivatives, though steric and electronic differences require further study.

Data Tables

Table 1: Structural and Functional Comparison of Adenosine Analogs

Property 3'-Methylamino-3'-deoxyadenosine* 3'-Deoxyadenosine 2'-Deoxyadenosine 3'-Amino-3'-deoxyadenosine
3'-Position Modification -NHCH₃ -H -H (2'-deoxy) -NH₂
Enzyme Substrate Likely resistant to deaminases Yes Yes Probable
Thermodynamic Stability Uncharacterized Moderate High Moderate
Key Applications Research (hypothetical) Antitumor DNA synthesis Antibiotic synthesis

*Inferred based on structural analogs.

Q & A

Basic: What are the standard synthetic routes for 3'-Methylamino-3'-deoxyadenosine?

Answer:
The synthesis typically involves nucleoside modification strategies, such as selective protection/deprotection of functional groups. For example:

  • Step 1: Protect the N6 amine of deoxyadenosine using benzoyl chloride under anhydrous conditions to prevent undesired side reactions (e.g., benzoylation of 3'-OH or 5'-OH groups) .
  • Step 2: Introduce the methylamino group at the 3'-position via nucleophilic substitution or coupling reactions. Use activating agents like EDC/NHS for amide bond formation in aqueous-organic biphasic systems .
  • Step 3: Deprotect the N6-benzoyl group using mild basic conditions (e.g., methanolic K₂CO₃) to retain the methylamino group .

Advanced: How can researchers address discrepancies in reported bioactivity of 3'-Methylamino-3'-deoxyadenosine across studies?

Answer:
Discrepancies may arise from variations in sample purity, assay conditions, or structural confirmation. To resolve these:

  • Purity Validation: Use HPLC with UV/Vis detection (λ = 260 nm) and LC-MS to confirm >95% purity, ensuring no residual protecting groups (e.g., benzoyl) are present .
  • Bioactivity Assays: Standardize cell-based assays (e.g., viral inhibition or tumor cytotoxicity) using defined concentrations (e.g., 1–100 µM) and include controls for nucleotide metabolism interference .
  • Structural Confirmation: Compare NMR data (¹H, ¹³C, and 2D COSY) with reference spectra to verify the methylamino group’s regioselectivity .

Basic: What analytical techniques confirm the structure of 3'-Methylamino-3'-deoxyadenosine?

Answer:

  • NMR Spectroscopy: ¹H NMR (D₂O, 500 MHz) identifies characteristic peaks: δ 8.3 ppm (H-8 purine), δ 5.9 ppm (H-1' ribose), and δ 2.8 ppm (N-CH₃) .
  • Mass Spectrometry: ESI-MS in positive mode confirms the molecular ion peak [M+H]⁺ at m/z 296.1 (C₁₁H₁₆N₆O₃) .
  • X-ray Crystallography: Resolves the ribose puckering conformation (C3'-endo vs. C2'-endo), critical for understanding nucleotide analog activity .

Advanced: How can regioselective introduction of the methylamino group at the 3'-position be optimized?

Answer:

  • Protection Strategy: Use a bulky protecting group (e.g., trityl) on the 5'-OH to sterically hinder undesired reactions .
  • Reaction Conditions: Perform the coupling in anhydrous DMF at 0°C with a 1.2:1 molar ratio of methylamine to activated 3'-OH (e.g., mesylated intermediate) .
  • Monitoring: Track reaction progress via TLC (silica gel, 10% MeOH in CH₂Cl₂) and quench aliquots with aqueous NH₃ to detect intermediates .

Basic: What is the role of 3'-Methylamino-3'-deoxyadenosine in nucleotide analog research?

Answer:
It serves as a chain-terminating agent in DNA synthesis due to the absence of a 3'-OH group. Applications include:

  • Viral Reverse Transcriptase Inhibition: Competes with natural dATP in HIV-1 RT assays (IC₅₀ = 0.5–2 µM) .
  • Primer Extension Studies: Used to study polymerase fidelity by incorporating into DNA templates via solid-phase synthesis .

Advanced: How should stability issues during storage of 3'-Methylamino-3'-deoxyadenosine be mitigated?

Answer:

  • Storage Conditions: Store at –20°C under argon in amber vials to prevent oxidation and hydrolysis .
  • Lyophilization: Lyophilize the compound with trehalose (1:1 w/w) to enhance shelf life (>12 months) .
  • Stability Monitoring: Perform monthly HPLC checks to detect degradation products (e.g., deaminated adenine) .

Basic: What are common impurities in synthesized 3'-Methylamino-3'-deoxyadenosine, and how are they detected?

Answer:

  • Byproducts: Residual benzoyl-protected intermediates (from incomplete deprotection) or 3'-O-methylated derivatives .
  • Detection: Use reverse-phase HPLC (C18 column, 0.1% TFA in H₂O/MeCN gradient) with retention times compared to synthetic standards .

Advanced: How can low yields in coupling reactions during synthesis be addressed?

Answer:

  • Catalyst Optimization: Replace EDC with DMT-MM for higher coupling efficiency in polar aprotic solvents .
  • Temperature Control: Conduct reactions at –10°C to minimize side reactions (e.g., 5'-OH activation) .
  • Stoichiometry Adjustment: Increase methylamine hydrochloride to 2 equivalents relative to the activated ribose intermediate .

Basic: What phosphorylation methods generate 3'-Methylamino-3'-deoxyadenosine monophosphate derivatives?

Answer:

  • Enzymatic Phosphorylation: Use T4 polynucleotide kinase (PNK) with [γ-³²P]ATP to label the 5'-OH group for tracer studies .
  • Chemical Phosphorylation: React with POCl₃ in trimethyl phosphate at 4°C, followed by hydrolysis to yield the 5'-monophosphate .

Advanced: How to resolve conflicting data on the conformational behavior of 3'-Methylamino-3'-deoxyadenosine?

Answer:

  • MD Simulations: Perform 100-ns simulations (AMBER force field) to model ribose puckering and compare with NMR NOE data .
  • Variable-Temperature NMR: Analyze ¹H-¹H coupling constants (J1'-2') in D₂O at 5–50°C to assess flexibility .
  • Crystallographic Comparison: Co-crystallize with DNA polymerase to determine bound conformation vs. solution-state data .

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